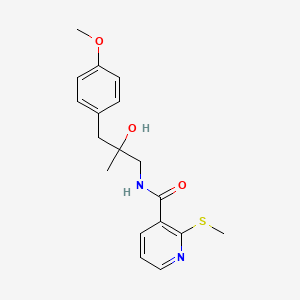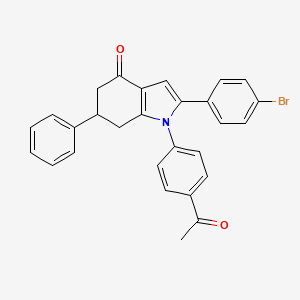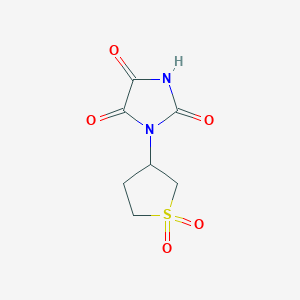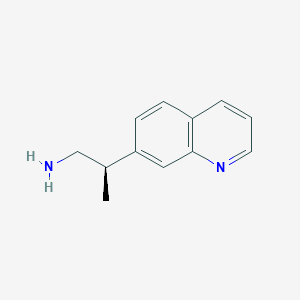![molecular formula C23H22N4OS B2490199 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1114915-41-1](/img/structure/B2490199.png)
3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives and related heterocyclic compounds typically involves condensation reactions, cycloadditions, and functional group transformations. For example, Zohdi et al. (1997) described the synthesis of pyrazolo[3,4-d]pyridazines through reactions involving pyrazoloylhydroximoyl chloride with different amines and active methylene compounds, demonstrating the versatility of these reactions in generating a wide array of heterocyclic structures (Zohdi, Osman, & Abdelhamid, 1997).
Molecular Structure Analysis
The molecular structure of compounds like 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is characterized by the presence of multiple heterocycles that impart unique physical and chemical properties. Ogurtsov et al. (2018) have demonstrated efficient synthesis methods leading to the formation of oxadiazolo[3,4-d]pyridazines with detailed structural characterization, highlighting the planar nature of these molecules and their potential for forming stable compounds with high crystal density (Ogurtsov et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyridazine derivatives is often explored through their ability to undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. This reactivity is essential for further functionalization of the core structure, as seen in the work of Albratty et al. (2019), where 1,3,4-oxadiazole derivatives bearing thiophene, thiazole, and pyridazine units were synthesized and evaluated for their potential as antiviral agents, showcasing the chemical versatility of these compounds (Albratty, El-Sharkawy, & Alhazmi, 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical compound 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is involved in various synthetic processes to create heterocyclic compounds. These syntheses often lead to the formation of various derivatives with potential applications in medicinal chemistry and material science. For example, the synthesis of heterocycles like quinoxaline, benzothiadiazine, benzoxadiazine, and quinazolinone has been reported, demonstrating the versatility of such compounds in creating diverse chemical structures (Zohdi, Osman, & Abdelhamid, 1997).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of derivatives formed from this compound. The synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and the evaluation of their antimicrobial activities have been a significant area of research. These studies reveal that many synthesized compounds exhibit good to moderate antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Applications in Electronic Materials
Compounds synthesized from this compound have been investigated for their potential use in electronic materials, especially as light-emitting materials for electroluminescence devices. These studies are crucial in the field of material science, where the development of new, efficient light-emitting materials is a constant pursuit (Takahashi, Torii, Kamata, Sugino, & Others, 1995).
Pharmaceutical Importance
The pharmaceutical importance of pyridazine analogs, including those derived from this compound, has been noted, especially in medicinal chemistry. These compounds have been synthesized and analyzed for their structure, with studies including density functional theory calculations and Hirshfeld surface analysis to understand their molecular properties better (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15(2)17-8-10-18(11-9-17)20-12-13-22(26-25-20)29-14-21-24-23(27-28-21)19-6-4-16(3)5-7-19/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYCNLWJCFIISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)





![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)




